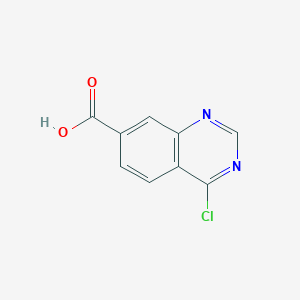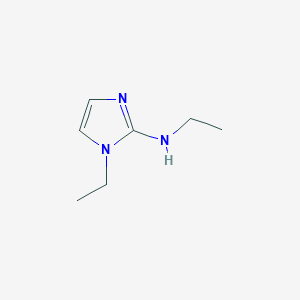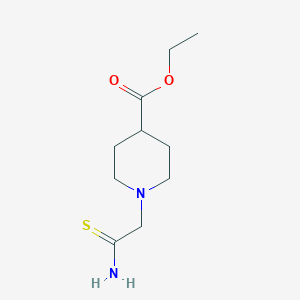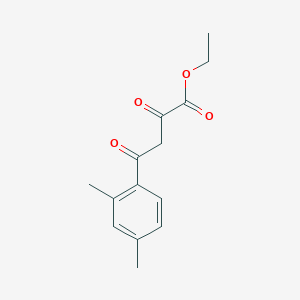
4-氯喹唑啉-7-甲酸
描述
4-Chloroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 and an average mass of 208.601 Da . It is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .Molecular Structure Analysis
The molecular structure of 4-Chloroquinazoline-7-carboxylic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.601 Da and the monoisotopic mass is 208.003952 Da .科学研究应用
合成和抗菌活性
研究探索了 2-苯基-7-取代喹啉-4-羧酸衍生物的合成,包括中间体 7-氯-2-苯基-喹啉-4-羧酸。该合成使用传统和微波辐射方法,显示出高效的生产,具有高产率和更短的反应时间。合成的化合物对一系列微生物表现出显着的体外抗菌活性,包括化脓性链球菌和铜绿假单胞菌 (Bhatt 和 Agrawal,2010 年)。
多组分晶体的形成
另一项研究重点是三唑连接的 7-氯喹啉抗疟药与羧酸共形成分的结晶,产生多组分结晶材料。这些材料展示了作为丢弃无效抗疟疾剂的替代品的潜力。还研究了它们的物理化学性质,包括溶解度和热稳定性,提供了对这些多组分晶体的形成和用途的见解 (Clements 等人,2019 年)。
1,3-恶唑基-7-氯喹唑啉-4(3H)酮的抗菌活性
新型 1,3-恶唑基-7-氯喹唑啉-4(3H)酮的合成及其抗菌活性的评价也具有重要意义。这些化合物对几种微生物表现出良好的活性,与标准药物相比具有优势 (Patel 和 Shaikh,2011 年)。
用于药理应用的有机催化合成
关于 7-氯喹啉-1,2,3-三唑基酰胺的有机催化合成研究揭示了潜在的抗伤害感受、抗炎和抗惊厥特性。这突出了一种生产具有药理活性的新型杂环化合物的方法,证明了在减少癫痫发作和对抗急性疼痛方面的有效性 (Wilhelm 等人,2014 年)。
7-氯喹啉-1,2,3-三唑基羧酸酯的抗氧化特性
对 7-氯喹啉-1,2,3-三唑基-4-羧酸酯的研究表明了它们的体外抗氧化活性。这些化合物显示出降低脂质过氧化水平和清除一氧化氮的活性,表明它们可用于生产具有抗氧化特性的新型杂环化合物 (Saraiva 等人,2015 年)。
4-羟基喹啉衍生物的抗氧化或促氧化作用
研究已经检验了 4-羟基喹啉衍生物(包括 7-氯-4-羟基喹啉)的结构与其对自由基引发的过氧化的抗氧化作用之间的关系。这项研究提供了对这些化合物在医学应用中潜在用途的见解,特别是在了解其抗氧化或促氧化作用方面 (Liu、Han、Lin 和 Luo,2002 年)。
未来方向
There is a growing interest in the scientific community in the study of quinazoline derivatives due to their diverse range of biological properties . Future research may focus on exploring the potential applications of 4-Chloroquinazoline-7-carboxylic acid in various fields, including medicinal chemistry.
作用机制
Target of Action
Quinazolinones, a class of compounds to which 4-chloroquinazoline-7-carboxylic acid belongs, are known to exhibit a broad spectrum of biological activities . They have been synthesized for medicinal purposes such as antimalarial and anticancer agents .
Mode of Action
Quinazolinones, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinazolinones are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways and their downstream effects influenced by 4-Chloroquinazoline-7-carboxylic acid would need further investigation.
Result of Action
Quinazolinones are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects . The specific effects of 4-Chloroquinazoline-7-carboxylic acid would need further investigation.
生化分析
Biochemical Properties
4-Chloroquinazoline-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to enzyme active sites, which can lead to inhibition or activation of enzymatic activity. For instance, 4-Chloroquinazoline-7-carboxylic acid has been shown to inhibit certain kinases, which are enzymes that play a vital role in cell signaling pathways . This inhibition can affect downstream signaling events, leading to changes in cellular functions.
Cellular Effects
The effects of 4-Chloroquinazoline-7-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloroquinazoline-7-carboxylic acid has been found to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Chloroquinazoline-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, 4-Chloroquinazoline-7-carboxylic acid has been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroquinazoline-7-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 4-Chloroquinazoline-7-carboxylic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloroquinazoline-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Chloroquinazoline-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Chloroquinazoline-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloroquinazoline-7-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
属性
IUPAC Name |
4-chloroquinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWMYFRHUCIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671986 | |
| Record name | 4-Chloroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942507-89-3 | |
| Record name | 4-Chloroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)

![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)

![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)


![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)


